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Compound of Interest

Compound Name: trans-1,2-Cyclopentanediol

Cat. No.: B128426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-
1,2-cyclopentanediol, a key chiral building block in synthetic organic chemistry. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed

experimental protocols for acquiring such data are also provided to ensure reproducibility and

aid in method development.

Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various spectral databases

and literature sources, offering a complete picture of the molecule's characteristic

spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for trans-1,2-cyclopentanediol are summarized below.

¹H NMR Spectral Data
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Signal
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

1 ~3.75 m - H-1, H-2

2 ~1.85 m - H-3a, H-5a

3 ~1.65 m - H-4a, H-4b

4 ~1.45 m - H-3b, H-5b

5 ~2.5 (broad s) - - OH

Note: The chemical shifts of the hydroxyl protons are variable and depend on concentration,

solvent, and temperature.

¹³C NMR Spectral Data

Signal Chemical Shift (δ) ppm Assignment

1 77.8 C-1, C-2

2 30.5 C-3, C-5

3 20.4 C-4

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for trans-1,2-cyclopentanediol are detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b128426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

2950 Strong C-H stretch (aliphatic)

1450 Medium CH₂ bend

1060 Strong C-O stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of trans-1,2-cyclopentanediol results in

characteristic fragmentation patterns that can be used for its identification.

m/z Relative Intensity (%) Assignment

102 5 [M]⁺ (Molecular Ion)

84 100 [M - H₂O]⁺

71 30 [C₄H₇O]⁺

57 95 [C₄H₉]⁺ or [C₃H₅O]⁺

43 80 [C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for the replication

of the presented data.

NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of trans-1,2-cyclopentanediol in
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR

tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
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Instrument Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: ~12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: ~200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

Sample Preparation: Place a small amount of solid trans-1,2-cyclopentanediol directly onto

the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle

pressure with the built-in press.
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Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Collection:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI)-GC-MS Protocol

Sample Preparation: Prepare a dilute solution of trans-1,2-cyclopentanediol (e.g., 1

mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Parameters:

Injector Temperature: 250 °C.

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
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Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-300.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to trans-1,2-cyclopentanediol in the total

ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and

major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like trans-1,2-cyclopentanediol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b128426?utm_src=pdf-body
https://www.benchchem.com/product/b128426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Interpretation

trans-1,2-Cyclopentanediol
(Solid)

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Dissolve in
Volatile Solvent

NMR Spectrometer FT-IR Spectrometer GC-MS

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Chemical Shifts,
Coupling Constants

Functional Group
Identification

Molecular Ion,
Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of trans-1,2-cyclopentanediol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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